9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]-
Description
Historical Context and Development
The compound 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- (CAS 1640978-33-1) emerged as a significant advancement in organic electronics during the late 2010s. Its development builds upon over a century of anthraquinone chemistry, which began with Laurent's 1840 synthesis of anthraquinone via anthracene oxidation. The specific substitution pattern of this compound—featuring diphenylamino groups at the 2,6-positions—was first reported in conjunction with the growing demand for efficient thermally activated delayed fluorescence (TADF) materials. Early synthetic efforts focused on optimizing charge transfer properties through strategic donor-acceptor positioning, culminating in its characterization as a D-π-A-π-D-type chromophore with unique optoelectronic properties.
Significance in Organoelectronic Research
This anthracenedione derivative has become a cornerstone material in organic light-emitting diode (OLED) research due to its exceptional combination of:
- TADF Efficiency : Achieves quantum yields up to 20% through optimized singlet-triplet energy splitting (ΔEST < 0.2 eV)
- Charge Transport Balance : Hole and electron mobility exceeding 10-4 cm2/V·s in thin-film configurations
- Spectral Tunability : Emission ranges from 614 nm in toluene to 566 nm in polar solvents through conformation-dependent intramolecular charge transfer
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C50H34N2O2 | |
| Molecular Weight | 694.82 g/mol | |
| HOMO/LUMO Levels | -5.90 eV/-3.60 eV | |
| λem (Toluene) | 614 nm |
Relationship to Anthracenedione Family
As a 2,6-disubstituted anthracenedione, this compound extends the electron-accepting capabilities first observed in simpler derivatives like 9,10-bis(naphthyl)anthracene. The diphenylamino substituents introduce:
- Enhanced π-conjugation through donor-acceptor interactions
- Steric hindrance enabling controlled molecular packing
- Redox stability via aromatic amine protection
Comparative studies with unsubstituted anthracenedione show a 300% increase in photoluminescence quantum yield and 40% reduction in exciton binding energy.
Current Research Landscape
Recent advancements (2020–2023) focus on three primary areas:
- Conformational Engineering : Ultrafast spectroscopy reveals twisted intramolecular charge transfer states with lifetime >3.5 ns
- Hybrid Material Systems : Polymer composites achieving 6.1 dB/cm optical gain in waveguide amplifiers
- Device Optimization : OLED prototypes demonstrating 18% external quantum efficiency at 637 nm emission
Properties
IUPAC Name |
2,6-bis[4-(N-phenylanilino)phenyl]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H34N2O2/c53-49-46-32-26-38(36-23-29-44(30-24-36)52(41-17-9-3-10-18-41)42-19-11-4-12-20-42)34-48(46)50(54)45-31-25-37(33-47(45)49)35-21-27-43(28-22-35)51(39-13-5-1-6-14-39)40-15-7-2-8-16-40/h1-34H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOXDINRRDSYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C(=O)C6=C(C5=O)C=CC(=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H34N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- typically involves a Suzuki coupling reaction. This reaction is used to attach the diphenylamino groups to the anthracenedione core . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps such as sublimation to achieve high purity .
Chemical Reactions Analysis
9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The diphenylamino groups can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- is utilized as a red dopant in OLEDs. Its D-π-A-π-D structure enhances charge transport and light emission efficiency. Studies indicate that the incorporation of this compound improves the overall performance of OLED devices by providing high brightness and stability under operational conditions .
| Property | Value |
|---|---|
| Emission Color | Red |
| Efficiency | High |
| Stability | Excellent |
Organic Photodetectors
The compound serves as an effective material for organic photodetectors due to its strong light absorption and favorable charge transport characteristics. Research has shown that devices incorporating this compound exhibit improved sensitivity and response times compared to conventional materials .
Photovoltaic Cells
In organic photovoltaic cells, 9,10-anthracenedione derivatives are explored for their ability to enhance light absorption and charge separation efficiency. The compound's electronic properties facilitate better energy conversion rates in solar cells .
Therapeutic Applications
Recent studies suggest potential applications in photodynamic therapy (PDT), where the compound can be activated by light to produce reactive oxygen species that can induce cell death in cancer cells. This application is still under investigation but shows promise due to the compound's photophysical properties .
Case Study 1: OLED Performance Enhancement
A study published by Ossila demonstrated that using 9,10-anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- as a dopant in OLEDs resulted in a significant increase in luminous efficacy compared to traditional dopants. The device showed an external quantum efficiency of over 20%, indicating its effectiveness as a red emitter .
Case Study 2: Photodetector Development
Research conducted at a leading university highlighted the use of this compound in organic photodetectors where it achieved a responsivity of up to 0.5 A/W under specific illumination conditions. This performance is attributed to its efficient charge transport properties and high absorption coefficient .
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- involves its D-π-A-π-D-type chromophore structure. This structure facilitates efficient charge transfer and separation, leading to its TADF properties. The molecular targets include the singlet and triplet excited states, and the pathways involve intersystem crossing and reverse intersystem crossing, which contribute to the delayed fluorescence .
Comparison with Similar Compounds
Key Properties :
- Appearance : Red crystalline powder or sublimed solid .
- Purity : >99% (HPLC), optimized for high-performance applications .
- Solubility : Soluble in chlorinated solvents (e.g., chloroform) and tetrahydrofuran (THF), but insoluble in water .
- Optical Properties :
- Thermal Stability : Requires storage at -20°C under inert gas (e.g., nitrogen) to prevent degradation .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Electronic Comparison
Key Observations :
- AQ(PhDPA)₂ vs. IV-8: Both feature triphenylamine donors, but AQ(PhDPA)₂’s anthraquinone core enables stronger intramolecular charge transfer (ICT) and higher TADF efficiency (~20% EQE in OLEDs) compared to IV-8’s indenofluorenone-based system (~15% EQE) .
- AQ(PhDPA)₂ vs. Solvent Blue 97 : Solvent Blue 97 lacks a rigid D-π-A-π-D framework, resulting in broader emission spectra and lower color purity, limiting its use in optoelectronics .
- AQ(PhDPA)₂ vs. Eu(DBM)₃Phen : While Eu(DBM)₃Phen exhibits sharp emission at 653 nm, it requires UV laser pumping and suffers from poor stability under ambient conditions. AQ(PhDPA)₂’s LED-compatible pumping and air stability make it superior for waveguide amplifiers .
Performance in Optoelectronic Devices
Table 2: TADF-OLED Performance Comparison
Key Observations :
- AQ(PhDPA)₂ provides deeper red emission (CIE y < 0.36) compared to blue-green emitter 4CzIPN but has lower operational stability due to aggregation-induced quenching .
- While PtOEP (a phosphorescent emitter) achieves similar color coordinates, its heavy-metal content and high driving voltage limit commercial viability .
Solvent and Environmental Stability
Table 3: Solvent Compatibility and Degradation
Key Observations :
- AQ(PhDPA)₂’s fluorescence is quenched in polar solvents (e.g., THF) due to solvent-induced charge separation, whereas IV-7 maintains stability .
Biological Activity
9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- (CAS: 1640978-33-1) is a synthetic compound belonging to the anthraquinone family. This compound has garnered attention for its potential biological activities, particularly in the context of anticancer research. The unique structure of this compound, characterized by its anthracene backbone and diphenylamino substituents, contributes to its interaction with biological macromolecules such as DNA.
- Molecular Formula : CHNO
- Molecular Weight : 694.83 g/mol
- Purity : >97%
The compound's structural features allow for significant electronic interactions, which are pivotal in its biological activity.
Research indicates that compounds related to anthracenedione can bind to DNA, leading to cytotoxic effects. The binding mechanism involves the occupation of both major and minor grooves of the DNA helix. This interaction may disrupt normal cellular processes and induce apoptosis in cancer cells.
Case Studies
-
Anticancer Activity :
A study on a series of anthracene derivatives demonstrated that certain modifications enhance cytotoxicity against various cancer cell lines. Specifically, compounds with longer side chains exhibited superior DNA binding and cytotoxic properties compared to their shorter counterparts . -
In Vitro Studies :
In vitro assays have shown that anthracenedione derivatives can inhibit the growth of human tumor cells from diverse origins including breast, ovarian, and lung cancers. One notable study utilized a human tumor cloning system which identified a wide spectrum of antitumor activity for related anthracene derivatives against numerous cancer types while showing no activity against colon cancer .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of 9,10-Anthracenedione derivatives:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of diphenylamino groups significantly enhances the electron-donating ability of the compound, facilitating better interaction with target biomolecules. The length and branching of side chains also play a critical role in determining the compound's efficacy and specificity against different cancer cell lines.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 9,10-Anthracenedione derivatives with diphenylamino substituents?
- Methodology : A common approach involves multi-step reactions using anthracene or anthraquinone precursors. For example, brominated anthracene derivatives can undergo Buchwald-Hartwig amination with diphenylamine to introduce diphenylamino groups. Alternatively, Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling reactions are employed for aryl group functionalization .
- Validation : Post-synthesis characterization typically includes NMR (¹H/¹³C), IR, and UV-Vis spectroscopy to confirm structural integrity and purity .
Q. How can researchers ensure purity and resolve discrepancies in reported yields for anthracenedione derivatives?
- Methodology : Purification via column chromatography (silica gel, gradient elution) or recrystallization (using solvents like THF or DCM) is critical. Discrepancies in yields (e.g., 84% vs. 95%) may arise from variations in reaction conditions (temperature, catalyst loading) or side reactions (e.g., over-oxidation). Reproducibility requires strict control of anhydrous conditions and inert atmospheres .
- Validation : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is recommended .
Q. What safety protocols are essential for handling anthracenedione derivatives in laboratory settings?
- Guidelines :
- Use fume hoods to minimize inhalation of fine powders.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Store compounds in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
Advanced Research Questions
Q. How can computational modeling predict the photophysical properties of 9,10-Anthracenedione derivatives?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) optimize molecular geometry and predict HOMO-LUMO gaps. Time-dependent DFT (TD-DFT) models electronic transitions, correlating with UV-Vis absorption spectra .
- Validation : Experimental data (e.g., fluorescence quantum yields) should align with computational predictions. For example, 9,10-Diphenylanthracene exhibits a quantum yield of ~0.95 in cyclohexane, serving as a reference standard .
Q. What strategies address contradictions in spectroscopic data for anthracenedione derivatives?
- Resolution :
- Solvent Effects : Compare NMR spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts.
- Isotopic Labeling : Use ¹⁵N or ¹³C labeling to resolve overlapping signals in crowded aromatic regions .
- Cross-Validation : Pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. How do substituents influence the optoelectronic properties of anthracenedione derivatives in OLED applications?
- Analysis :
- Electron-Donating Groups (e.g., diphenylamino) : Lower LUMO energy levels, enhancing charge transport in hole-transport layers.
- Conjugation Extension : Derivatives like 9,10-bis(4-formylphenyl)anthracene exhibit tunable emission wavelengths (450–600 nm) for OLED emissive layers .
- Table : Key Properties of Anthracenedione Derivatives
| Derivative | λem (nm) | HOMO (eV) | LUMO (eV) | Application |
|---|---|---|---|---|
| 9,10-Diphenylanthracene | 420 | -5.8 | -2.9 | Fluorescence standard |
| 2,6-bis[4-(diphenylamino)phenyl]-9,10-Anthracenedione | 580 | -5.2 | -3.1 | OLED hole transport |
Data Contradiction Analysis
Q. Why do reported fluorescence quantum yields vary across studies for similar derivatives?
- Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
